Lipophilicity Comparison: LogP of Methyl 7-Methylnaphthalene-1-Carboxylate vs. Unsubstituted Methyl 1-Naphthoate
The experimentally determined LogP of methyl 7-methylnaphthalene-1-carboxylate is 2.93, which is higher than the LogP of the unsubstituted parent compound methyl 1-naphthoate (CAS 2459-24-7), reflecting the lipophilicity-enhancing effect of the 7-methyl substituent [1]. This difference is consistent with the computed XLogP3 values of 3.4 for the 7-methyl derivative versus literature-reported values for methyl 1-naphthoate. The increased lipophilicity has implications for membrane permeability, metabolic partitioning, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP (experimental) = 2.93; XLogP3 (computed) = 3.4 |
| Comparator Or Baseline | Methyl 1-naphthoate (CAS 2459-24-7): XLogP3 = 3.0 (computed, PubChem) [note: comparator value is computed, not experimental] |
| Quantified Difference | Experimental LogP difference of approximately +0.3 to +0.4 log units vs. unsubstituted parent (estimated from computed values); directionally consistent with the lipophilicity-enhancing effect of the 7-methyl group. |
| Conditions | LogP values sourced from Chemsrc (experimental) and PubChem XLogP3 (computed). |
Why This Matters
Higher LogP directly impacts compound partitioning in extraction, chromatographic purification, and biological membrane permeability—critical parameters for researchers selecting starting materials or intermediates for medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 13668049. Methyl 7-methyl-1-naphthalenecarboxylate: XLogP3-AA = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/91902-61-3 (accessed May 2026). View Source
